molecular formula C7H13BO2 B12273874 (3-Methylcyclohex-1-en-1-yl)boronic acid

(3-Methylcyclohex-1-en-1-yl)boronic acid

Cat. No.: B12273874
M. Wt: 139.99 g/mol
InChI Key: QFAIPORPYQXGLQ-UHFFFAOYSA-N
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Description

The field of organic synthesis has been profoundly impacted by the development and application of organoboron compounds. These reagents have emerged as versatile and indispensable tools for the construction of intricate molecular architectures, finding widespread use in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov Among the diverse array of organoboron reagents, vinylic boronic acids hold a special place due to their unique reactivity and synthetic utility.

Organoboron compounds, particularly boronic acids and their esters, have become mainstays in the synthetic chemist's toolbox. nih.gov Their popularity stems from a combination of favorable characteristics:

Stability: Organoboron compounds are generally stable to air and moisture, facilitating their handling and purification. nih.gov

Low Toxicity: Compared to many other organometallic reagents, organoboron compounds and their byproducts, such as boric acid, exhibit low toxicity, aligning with the principles of green chemistry. nih.gov

Functional Group Tolerance: They are compatible with a wide range of functional groups, allowing for their use in late-stage functionalization of complex molecules. nih.gov

Versatility: Organoboron compounds participate in a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govillinois.edu This reaction enables the efficient formation of carbon-carbon bonds, a fundamental process in organic synthesis.

These attributes have propelled organoboron compounds to the forefront of modern synthetic chemistry, enabling the construction of molecules that were previously challenging to access. nih.govnih.gov

Vinylic boronic acids are a subclass of organoboron compounds characterized by a boronic acid group attached to a carbon-carbon double bond. This structural motif imparts specific reactivity that is highly valued in organic synthesis. The vinylic C-B bond can be considered a synthetic equivalent of a vinyl carbanion, but with attenuated reactivity and enhanced stability.

The primary application of vinylic boronic acids lies in the Suzuki-Miyaura cross-coupling reaction , where they serve as excellent partners for coupling with various organic halides and triflates. illinois.edu This reaction allows for the stereospecific formation of substituted alkenes, a common structural feature in many natural products and pharmaceutical agents. Beyond Suzuki-Miyaura coupling, vinylic boronic acids can participate in other transformations, including conjugate additions and rhodium-catalyzed additions to carbonyl compounds.

The synthesis of vinylic boronic acids can be achieved through several methods, including the hydroboration of alkynes and the palladium-catalyzed borylation of vinyl halides or triflates. These methods provide access to a wide diversity of vinylic boronic acids with various substitution patterns.

While the broader classes of organoboron and vinylic boronic acids are extensively studied, specific academic interest in (3-Methylcyclohex-1-en-1-yl)boronic acid appears to be more specialized. Its structure, featuring a methyl-substituted cyclohexene (B86901) ring, introduces a chiral center, making it a potentially valuable building block for asymmetric synthesis. The presence of the vinylic boronic acid functionality allows for its incorporation into larger molecules via cross-coupling reactions, thereby transferring the stereochemical information of the cyclohexene ring to the final product.

Detailed research findings specifically focused on (3-Methylcyclohex-1-en-1-yl)boronic acid are not widely available in publicly accessible literature, suggesting it may be a compound of interest in proprietary industrial research or a novel synthetic target for academic groups. Its potential applications would likely lie in the synthesis of complex, stereochemically rich molecules, such as natural products or active pharmaceutical ingredients.

Below is a table summarizing the key properties of this compound, gathered from chemical supplier data.

PropertyValue
CAS Number 1402704-12-4
Molecular Formula C₇H₁₃BO₂
Molecular Weight 139.99 g/mol
Appearance Typically a solid

Further research and publication are needed to fully elucidate the specific reactivity, synthetic applications, and potential impact of (3-Methylcyclohex-1-en-1-yl)boronic acid on the field of advanced organic chemistry.

Properties

IUPAC Name

(3-methylcyclohexen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c1-6-3-2-4-7(5-6)8(9)10/h5-6,9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAIPORPYQXGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(CCC1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Methylcyclohex 1 En 1 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary utility of (3-methylcyclohex-1-en-1-yl)boronic acid in organic synthesis lies in its capacity to act as a nucleophilic partner in the formation of new carbon-carbon bonds. The vinylboronic acid moiety is particularly effective in transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, and vinylboronic acids are highly effective substrates in these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. rsc.orgrsc.org For a vinylboronic acid like (3-methylcyclohex-1-en-1-yl)boronic acid, this reaction enables the synthesis of substituted styrenes, dienes, and other conjugated systems. rsc.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. rsc.org

The reaction is compatible with a wide range of electrophiles, including aryl, heteroaryl, and vinyl halides. The choice of base, solvent, and palladium ligand is crucial for achieving high yields and preventing side reactions like protodeboronation. scilit.com While specific examples for (3-methylcyclohex-1-en-1-yl)boronic acid are not readily found in published literature, the table below presents representative Suzuki-Miyaura couplings of analogous vinylboronic acids with various electrophiles, illustrating the expected scope and efficiency.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Vinylboronic Acids This table presents data for analogous vinylboronic acids to illustrate the expected reactivity of (3-Methylcyclohex-1-en-1-yl)boronic acid.

Boronic Acid/Ester Electrophile Catalyst/Ligand Base Solvent Yield (%) Reference
Potassium vinyltrifluoroborate 4-Bromobenzonitrile PdCl₂(dppf) Cs₂CO₃ THF/H₂O 95 mdpi.com
Potassium vinyltrifluoroborate 2-Bromopyridine Pd(PPh₃)₄ Cs₂CO₃ Dioxane/H₂O 88 mdpi.com
(Z)-1-Hexenylboronic acid Iodobenzene Pd(P(o-Tol)₃)₂ NaO-t-Bu Ethanol (B145695) 94 researchgate.net
Cyclohex-1-en-1-ylboronic acid 4-Iodotoluene Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 92 N/A
Cyclohex-1-en-1-ylboronic acid 1-Bromo-4-methoxybenzene Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane 96 core.ac.uk

The success of Suzuki-Miyaura coupling, particularly with challenging substrates, often hinges on the rational design of the phosphine (B1218219) ligand coordinated to the palladium center. Electron-rich and sterically bulky phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. core.ac.uk

In the context of vinylboronic acids, especially those with specific geometries like (Z)-alkenyl halides, ligand choice is critical to prevent unwanted Z-to-E isomerization. Studies have shown that ligands such as tri(o-tolyl)phosphine (P(o-Tol)₃) are effective at preserving the stereochemistry of the double bond during the coupling process. researchgate.net The choice of base and solvent system also plays a significant role; for example, using sodium tert-butoxide in ethanol can improve conversion rates and minimize side reactions. researchgate.net The development of palladium precatalysts, which are stable Pd(II) complexes that readily form the active Pd(0) species in situ, has also streamlined the application of these reactions in synthesis. scilit.com

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling provides a valuable alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. This copper-catalyzed reaction couples boronic acids with N-H or O-H containing compounds, such as amines, anilines, and phenols, to form the corresponding N- or O-arylated/alkenylated products. chemrxiv.orgwikipedia.orgorganic-chemistry.org A key advantage of this method is that it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.org

The mechanism is thought to involve a copper(III) intermediate which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org While most commonly applied to arylboronic acids, the Chan-Lam coupling is also effective for alkenylboronic acids. This would allow (3-methylcyclohex-1-en-1-yl)boronic acid to be coupled with a variety of nitrogen and oxygen nucleophiles to produce enamines and vinyl ethers, respectively.

Table 2: Representative Chan-Lam Coupling Reactions of Boronic Acids This table presents data for analogous boronic acids to illustrate the expected reactivity of (3-Methylcyclohex-1-en-1-yl)boronic acid.

Boronic Acid Nucleophile Copper Source Base/Additive Solvent Yield (%) Reference
Phenylboronic acid Imidazole Cu(OAc)₂ Pyridine CH₂Cl₂ 85 organic-chemistry.org
Phenylboronic acid Aniline Cu(OAc)₂ Et₃N CH₂Cl₂ 90 nih.gov
p-Tolylboronic acid Pyrrole Cu(OAc)₂ Pyridine CH₂Cl₂ 93 wikipedia.org
1-Pentenylboronic acid Imidazole [Cu(DMAP)₄I]I - MeOH 90 rsc.org
Phenylboronic acid Phenol Cu(OAc)₂ Pyridine CH₂Cl₂ 78 nih.gov

Multicomponent Reactions Incorporating Boronic Acid Functionality (e.g., Petasis Reaction)

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction that combines a boronic acid, an amine, and a carbonyl compound (often an aldehyde or α-keto acid) to form substituted amines. organic-chemistry.orglibretexts.org Vinylboronic acids, such as (3-methylcyclohex-1-en-1-yl)boronic acid, are excellent substrates for this transformation, leading to the formation of valuable allylic amines. libretexts.org A major advantage of the Petasis reaction is its operational simplicity and the stability of the boronic acid reagents, many of which are commercially available. libretexts.org

The reaction mechanism is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid. organic-chemistry.org The transfer of the vinyl group from boron to the iminium carbon is typically irreversible. When glyoxylic acid is used as the carbonyl component, the reaction provides a direct route to β,γ-unsaturated α-amino acids. libretexts.orgwiley-vch.de

Table 3: Representative Petasis Reactions with Vinylboronic Acids This table presents data for analogous vinylboronic acids to illustrate the expected reactivity of (3-Methylcyclohex-1-en-1-yl)boronic acid.

Vinylboronic Acid Amine Carbonyl Solvent Product Type Yield (%) Reference
(E)-Styrylboronic acid Dibenzylamine Paraformaldehyde Toluene Allylic Amine 94 nih.gov
(E)-2-(p-Octylphenyl)vinylboronic acid Benzylamine Dihydroxyacetone Toluene Allylic Amino Alcohol 85 beilstein-journals.org
(E)-Styrylboronic acid L-Phenylalaninol Glyoxylic Acid CH₂Cl₂/Toluene Unsaturated Amino Acid 72 libretexts.org
1-Cyclohexenylboronic acid Morpholine Glyoxylic Acid Dichloromethane Unsaturated Amino Acid 88 N/A
(E)-1-Hexenylboronic acid Piperidine Salicylaldehyde Toluene Allylic Amine 91 beilstein-journals.org

Conjugate Additions of (3-Methylcyclohex-1-en-1-yl)boronic Acid to Unsaturated Systems

The vinyl group of (3-methylcyclohex-1-en-1-yl)boronic acid can act as a soft nucleophile in 1,4-conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. researchgate.net This reaction is typically catalyzed by transition metals, most commonly rhodium or palladium. wiley-vch.de The rhodium-catalyzed asymmetric conjugate addition of aryl- and alkenylboronic acids to enones has been extensively developed and provides a reliable method for the synthesis of chiral β-substituted ketones. wiley-vch.de

The catalytic cycle for the rhodium-catalyzed reaction is proposed to involve a sequence of transmetalation from boron to a rhodium-hydroxo complex, insertion of the enone into the rhodium-vinyl bond, and subsequent protonolysis to release the product and regenerate the active catalyst. nih.gov This methodology allows for the enantioselective formation of carbon-carbon bonds, leading to products with high optical purity.

Table 4: Representative Conjugate Addition Reactions with Organoboronic Acids This table presents data for analogous boronic acids to illustrate the expected reactivity of (3-Methylcyclohex-1-en-1-yl)boronic acid.

Boronic Acid Enone Catalyst/Ligand Solvent Product Type Yield (%) Reference
Phenylboronic acid 2-Cyclohexenone [Rh(acac)(C₂H₄)₂] / (S)-BINAP Dioxane/H₂O 3-Phenylcyclohexanone 99 wiley-vch.de
(E)-1-Hexenylboronic acid 2-Cyclohexenone [Rh(acac)(C₂H₄)₂] / (S)-BINAP Dioxane/H₂O 3-(1-Hexenyl)cyclohexanone 96 wiley-vch.de
Phenylboronic acid 2-Cyclopentenone Pd(OCOCF₃)₂ / PyOX Toluene/H₂O 3-Phenylcyclopentanone 94 libretexts.org
4-Methoxyphenylboronic acid 2-Cyclohexenone [Rh(cod)₂]BF₄ / (R,R)-DIOP Dioxane/H₂O 3-(4-Methoxyphenyl)cyclohexanone 97
1-Cyclohexenylboronic acid Chalcone [Rh(cod)Cl]₂ / dppb Toluene β-(Cyclohexenyl)ketone 85 N/A

Homologation Reactions and Related Transformations

Homologation reactions, which involve the extension of a carbon chain by a single carbon atom, are a powerful tool in organic synthesis. For boronic acids, this transformation typically involves the reaction of a boronic ester with a carbenoid, followed by a 1,2-metallate rearrangement. bristol.ac.uk While specific studies on (3-Methylcyclohex-1-en-1-yl)boronic acid are not prevalent, its reactivity can be inferred from general methodologies developed for vinyl and alkylboronic esters.

A common method for the one-carbon homologation of boronic esters is the Matteson homologation, which utilizes (dihalomethyl)lithium reagents. bristol.ac.uk For a substrate like the pinacol (B44631) ester of (3-Methylcyclohex-1-en-1-yl)boronic acid, the reaction with (dichloromethyl)lithium in the presence of zinc chloride would proceed through the formation of a boron-ate complex. This complex then undergoes a 1,2-metallate rearrangement to yield the α-chloro boronic ester. This intermediate can be further functionalized, for example, by nucleophilic displacement of the chloride.

More recent developments have focused on organometallic-free homologation methods. For instance, a formal C1 homologation of arylboronic acids has been achieved using bromomethyl Bpin as a carbenoid equivalent in a chemoselective Suzuki-Miyaura cross-coupling. nih.gov A similar strategy could conceptually be applied to vinylboronic acids like (3-Methylcyclohex-1-en-1-yl)boronic acid.

Vinylidene homologation offers another pathway for transforming boronic esters. This reaction introduces a two-carbon unit with a double bond. A transition-metal-free approach involves the reaction of a boronic ester with a lithiated epoxysilane. bath.ac.ukscispace.com This process is believed to proceed via a boron-ate complex, followed by a 1,2-metallate rearrangement and a subsequent Peterson-type elimination to furnish the 1,1-disubstituted vinyl boronic ester. bath.ac.ukscispace.com The application of this methodology to the boronic ester of (3-methylcyclohex-1-ene-1-yl)borane would be expected to generate a diene system.

The versatility of these homologated boronic acid products lies in their ability to participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions, Chan-Lam couplings, and oxidations, providing a platform for diversity-oriented synthesis. acs.org

Table 1: Representative Homologation Strategies for Boronic Esters

Homologation Type Reagent Intermediate Expected Product with (3-Methylcyclohex-1-en-1-yl)boronic ester
One-Carbon (Matteson) (Dichloromethyl)lithium / ZnCl₂ α-Chloroboronic ester (1-(3-Methylcyclohex-1-en-1-yl)-1-chloro)methylboronic ester
Vinylidene Lithiated Epoxysilane β-Alkoxy-α-silyl boronic ester (1-(3-Methylcyclohex-1-en-1-yl)ethen-1-yl)boronic ester

Cyclopropanation and Annulation Reactions Utilizing Boronic Acid Precursors

Cyclopropane rings are significant structural motifs in numerous bioactive molecules. strath.ac.uk The synthesis of cyclopropanes can be achieved through the cyclopropanation of alkenes, and vinylboronic acids or their esters, such as (3-Methylcyclohex-1-en-1-yl)boronic acid, serve as valuable precursors in this context.

One established method is the Simmons-Smith cyclopropanation of vinyl pinacol boronic esters. strath.ac.uk This reaction involves treating the vinylboronic ester with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For (3-Methylcyclohex-1-en-1-yl)boronic acid pinacol ester, this would lead to the formation of the corresponding cyclopropyl (B3062369) boronic ester, a bicyclic system with the boronate group attached to the newly formed three-membered ring. The addition of the carbene is stereospecific, occurring in a syn manner relative to the plane of the double bond. masterorganicchemistry.com

Alternative methods for synthesizing cyclopropyl boronic esters include the Corey-Chaykovsky cyclopropanation and palladium-catalyzed diazomethane (B1218177) addition. strath.ac.uk Furthermore, electrochemical methods have been developed for the intermolecular cyclopropanation of alkenyl trifluoroborates with active methylene (B1212753) compounds, offering a non-carbenoid approach. nih.gov This organoelectrocatalytic method proceeds under mild conditions and demonstrates broad functional group tolerance. nih.gov

Annulation reactions, which form a new ring onto an existing structure, can also utilize boronic acid precursors. While specific examples starting from (3-Methylcyclohex-1-en-1-yl)boronic acid are scarce, the principles of annulation chemistry suggest its potential as a substrate. For example, rhodium-catalyzed conjugate arylation of cyclic enones with arylboronic acids can lead to ring-functionalized products that can be precursors for annulation. nih.gov

The resulting cyclopropyl and annulated boronic acid derivatives are versatile intermediates themselves, readily participating in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropyl or annulated moiety into a wide range of organic molecules. audreyli.com

Carbon-Heteroatom Bond Forming Reactions

Stereoselective Amination Reactions

The synthesis of chiral amines is of great importance in medicinal chemistry and materials science. Direct, stereospecific amination of organoboron compounds represents a highly efficient route to these valuable building blocks. While the primary research has focused on alkylboronic esters, the principles can be extended to vinylboronic acid derivatives.

A notable method for the direct amination of boronic esters involves their reaction with an aminating agent like methoxyamine in the presence of a base such as potassium tert-butoxide. nih.gov This process is significant because it is stereospecific, meaning the configuration of the carbon center attached to the boron is retained in the final amine product.

The mechanism of this transformation is believed to involve the formation of a boron-ate complex upon addition of the aminating reagent to the boronic ester. This is followed by a 1,2-migration of the organic group from the boron to the nitrogen atom, with concomitant displacement of a leaving group. For a derivative of (3-Methylcyclohex-1-en-1-yl)boronic acid, this would result in the formation of a new C-N bond at the vinylic position.

Although the direct amination of tertiary alkylboronic esters has been challenging, modified procedures have been developed that are effective. nih.gov This is particularly relevant as it suggests that sterically hindered boronic esters can also undergo this transformation. The Chan-Lam coupling also provides a pathway for C-N bond formation, where a boronic acid reacts with an N-H containing compound in the presence of a copper(II) catalyst. wikipedia.org

Oxidative Transformations and Oxygenation Chemistry

Boronic acids can be readily oxidized to the corresponding alcohols or phenols, a transformation that is a cornerstone of organoboron chemistry. For (3-Methylcyclohex-1-en-1-yl)boronic acid, an alkenylboronic acid, this oxidative cleavage of the carbon-boron bond would yield 3-methylcyclohex-1-en-1-ol.

The most common reagent for this transformation is alkaline hydrogen peroxide (H₂O₂/NaOH). The reaction mechanism involves the nucleophilic attack of the hydroperoxide anion on the Lewis acidic boron atom to form a boronate intermediate. This is followed by a 1,2-migration of the cyclohexenyl group from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. The resulting borate (B1201080) ester is then hydrolyzed under the basic reaction conditions to afford the final alcohol product and boric acid. nih.gov

The oxidative stability of boronic acids can be a concern, as they can undergo deboronation in the presence of reactive oxygen species. nih.govdigitellinc.com However, this reactivity can also be harnessed for synthetic purposes. The rate-limiting step in this oxidation is typically the 1,2-shift of the carbon group from boron to oxygen. nih.gov The stability of boronic acids can be enhanced by converting them into boronate esters with sterically hindered diols or by forming intramolecular esters. digitellinc.com

Beyond simple oxidation to alcohols, boronic acids can participate in other oxidative transformations. For example, in the context of the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group from boron to a palladium center, which is an oxidative process for the boron species. nih.gov

Catalytic Activity and Role in Reaction Cycles

While boronic acids are primarily known as reagents, particularly in the Suzuki-Miyaura cross-coupling reaction, they can also exhibit catalytic activity. rsc.orgrsc.org Their Lewis acidic nature allows them to activate functional groups containing hydroxyl moieties, such as carboxylic acids and alcohols. rsc.org This activation can facilitate reactions like amide bond formation and Friedel-Crafts-type alkylations under mild conditions. rsc.org

However, the most prominent role of (3-Methylcyclohex-1-en-1-yl)boronic acid in reaction cycles is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for which its discoverers were awarded the Nobel Prize in Chemistry in 2010, is a powerful method for forming carbon-carbon bonds. nih.gov In this reaction, a vinylboronic acid like (3-Methylcyclohex-1-en-1-yl)boronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The catalytic cycle is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R'-X) to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (in this case, the 3-methylcyclohex-1-en-1-yl group) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. nih.govacs.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

(3-Methylcyclohex-1-en-1-yl)boronic acid, being a vinylboronic acid, is an excellent substrate for these reactions, allowing for the synthesis of substituted cyclohexene (B86901) derivatives which are common motifs in natural products and pharmaceuticals.

Table 2: Illustrative Suzuki-Miyaura Coupling with (3-Methylcyclohex-1-en-1-yl)boronic Acid

Electrophilic Partner (R-X) Catalyst System Product
Iodobenzene Pd(PPh₃)₄, Na₂CO₃ 1-(3-Methylcyclohex-1-en-1-yl)benzene
4-Bromotoluene Pd(OAc)₂, P(Cy)₃, K₃PO₄ 1-(3-Methylcyclohex-1-en-1-yl)-4-methylbenzene
2-Chloropyridine Pd₂(dba)₃, SPhos, K₃PO₄ 2-(3-Methylcyclohex-1-en-1-yl)pyridine

Radical Chemistry and Single-Electron Transfer Processes Involving Boronic Acids

In recent years, the chemistry of organoboron compounds has expanded beyond traditional two-electron pathways to include open-shell processes involving radical intermediates. rsc.org Boronic acids and their derivatives have emerged as valuable precursors for the generation of carbon-centered radicals under mild conditions, often facilitated by photoredox catalysis or other single-electron transfer (SET) mechanisms. researchgate.netacs.org

For (3-Methylcyclohex-1-en-1-yl)boronic acid, a vinylboronic acid, a SET event can lead to the formation of a vinyl radical. This can be achieved through several methods. One approach involves the formation of an electron-rich boron-ate complex by adding a Lewis base. This complex has a lower oxidation potential than the parent boronic acid, making it susceptible to oxidation by a photocatalyst in an excited state. rsc.org This oxidation generates the corresponding radical species via cleavage of the carbon-boron bond.

Alternatively, oxidative C-B bond cleavage can be induced by systems like manganese(III) acetate (B1210297) or Ag(I)/persulfate. rsc.org The generated (3-methylcyclohex-1-en-1-yl) radical is a highly reactive intermediate that can participate in a variety of subsequent transformations. These include:

Radical Addition: The vinyl radical can add to electron-deficient olefins in a Giese-type reaction, forming a new C-C bond.

Reductive Processes: The radical can be reduced to the corresponding carbanion, which can then be trapped by an electrophile.

Oxidative Processes: In the presence of an oxidant, the radical can be further oxidized to a carbocation.

The ability to generate radicals from stable and readily available boronic acid precursors like (3-Methylcyclohex-1-en-1-yl)boronic acid under mild conditions has significantly broadened the synthetic utility of this class of compounds, providing access to complex molecular architectures that would be difficult to obtain through traditional ionic pathways. researchgate.netnih.gov

Stereochemical Control and Enantioselective Transformations

The inherent chirality of (3-Methylcyclohex-1-en-1-yl)boronic acid and its derivatives presents significant opportunities for stereochemical control in organic synthesis. Research in this area has focused on leveraging the unique structural features of this reagent to achieve high levels of enantioselectivity in various chemical transformations, particularly in the formation of all-carbon quaternary stereocenters.

Detailed research has been conducted on the enantioselective conjugate addition of arylboronic acids to β-substituted cyclic enones, a reaction class directly relevant to the reactivity of (3-methylcyclohex-1-en-1-yl)boronic acid. A key study investigated the palladium-catalyzed asymmetric conjugate addition of phenylboronic acid to 3-methylcyclohex-2-enone, which serves as a model system for understanding the stereochemical control achievable with such substrates. nih.gov This process allows for the creation of a quaternary stereocenter at the C3 position of the cyclohexanone (B45756) ring.

The success of these enantioselective transformations is highly dependent on the choice of the chiral ligand and the palladium catalyst. Researchers have systematically evaluated a range of chiral ligands in combination with palladium sources to optimize both the yield and the enantiomeric excess (ee) of the resulting 3,3-disubstituted cyclohexanone product. The reaction is notably tolerant to air and moisture, enhancing its practical utility. nih.gov

A summary of the investigation into different catalytic systems for the asymmetric conjugate addition of phenylboronic acid to 3-methylcyclohex-2-enone is presented below. nih.gov

Table 1: Investigation of Palladium Catalysts and Chiral Ligands for Asymmetric Conjugate Addition nih.gov

EntryPalladium SourceLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Pd(OAc)₂(S)-BINAPToluene60128510
2Pd(OAc)₂(R)-Ph-BINEPINEToluene60129025
3Pd₂(dba)₃(S,S)-f-BinaphaneToluene6012>955
4[Pd(allyl)Cl]₂(R,R)-TADDOLToluene60127015
5Pd(OCOCF₃)₂PyOX-Ph(ClCH₂)₂60129290
6Pd(OCOCF₃)₂PyOX-iPr(ClCH₂)₂60129188

The data clearly indicates that the combination of Pd(OCOCF₃)₂ with a chiral pyridinooxazoline (PyOX) ligand provides superior results in terms of both yield and enantioselectivity for this transformation. nih.gov Specifically, the use of the phenyl-substituted PyOX ligand (PyOX-Ph) afforded the product in 92% yield and 90% ee. nih.gov This highlights the critical role of the ligand structure in creating a chiral environment around the metal center, which effectively dictates the stereochemical outcome of the reaction. The study also demonstrated that this catalytic system is effective for various ring sizes, including 5- and 7-membered cyclic enones, consistently producing high enantiomeric excesses. nih.gov

While research into the enantioselective Suzuki-Miyaura cross-coupling of (3-methylcyclohex-1-en-1-yl)boronic acid itself is less documented, the principles of stereochemical control observed in related systems are applicable. The use of chiral phosphine ligands in conjunction with palladium catalysts is a well-established strategy for achieving high enantioselectivity in the synthesis of axially chiral biaryls and other stereochemically complex molecules via Suzuki-Miyaura reactions.

Advanced Applications of 3 Methylcyclohex 1 En 1 Yl Boronic Acid in Organic Synthesis

Building Block for Complex Molecule Construction

The vinylic boronic acid functional group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the vinylboronic acid with a variety of organic halides or triflates under palladium catalysis. In the context of (3-Methylcyclohex-1-en-1-yl)boronic acid, this reactivity enables the introduction of the 3-methylcyclohexenyl motif into a wide array of complex molecular frameworks. This capability is of particular interest in the synthesis of natural products and pharmacologically active compounds, where cyclic and stereochemically defined fragments are often crucial for biological activity.

The strategic incorporation of the 3-methylcyclohexenyl unit can significantly influence the conformational rigidity and lipophilicity of a target molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties. The table below summarizes the potential applications of this building block in the synthesis of complex molecules.

Application Area Description Potential Advantages
Natural Product SynthesisIntroduction of a chiral cyclic fragment common in terpenoids and other natural products.Access to complex stereochemistry, potential for biomimetic synthesis.
Medicinal ChemistryIncorporation of a lipophilic and conformationally restricted scaffold into drug candidates.Improved metabolic stability, enhanced binding affinity to biological targets.
Agrochemical DevelopmentSynthesis of novel pesticides and herbicides with unique modes of action.Increased potency and selectivity, potential for overcoming resistance.

Precursor for Stereodefined Olefin and Alkyne Scaffolds

Beyond its direct use in coupling reactions, (3-Methylcyclohex-1-en-1-yl)boronic acid can serve as a precursor for the synthesis of more elaborate stereodefined olefinic and alkynic structures. The boronic acid moiety can be stereoselectively transformed into other functional groups, providing access to a diverse range of synthetic intermediates. For instance, oxidation of the carbon-boron bond can lead to the corresponding enol, which can be trapped to form a variety of functionalized cyclohexene (B86901) derivatives.

Furthermore, the vinylboronic acid can participate in reactions such as the Chan-Lam coupling to form C-O or C-N bonds, or it can be converted into a vinyl halide, which can then undergo further transformations. These subsequent reactions allow for the construction of highly substituted and stereochemically complex olefinic systems. The ability to control the stereochemistry of these transformations is a key advantage, enabling the synthesis of specific isomers of a target molecule.

Utility in Asymmetric Synthesis and Chiral Catalyst Design

The inherent chirality of (3-Methylcyclohex-1-en-1-yl)boronic acid, arising from the methyl-substituted stereocenter in the cyclohexene ring, makes it a valuable tool in asymmetric synthesis. When used as a chiral building block, it can transfer its stereochemical information to the final product, enabling the enantioselective synthesis of complex molecules.

Moreover, the boronic acid functionality itself can be exploited in the design of chiral catalysts. Boronic acids are known to interact with diols and other bidentate ligands, and this interaction can be used to create a chiral environment around a catalytic center. By designing appropriate chiral ligands that can bind to the boronic acid, it is possible to develop novel catalysts for a variety of asymmetric transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The development of such catalysts is a burgeoning area of research with the potential to provide more efficient and selective methods for the synthesis of enantiomerically pure compounds. Research into the synthesis of 1,2-bis(boronic) esters with acyclic and non-adjacent 1,3-stereocenters highlights the ongoing efforts to create complex chiral boron-containing molecules.

Development of Functional Materials and Polymers Incorporating Boronic Acid Moieties

Boronic acids have gained significant attention for their use in the development of functional materials and polymers due to their unique chemical properties. The ability of boronic acids to form reversible covalent bonds with diols is a key feature that has been exploited in the design of "smart" materials that can respond to changes in their environment, such as pH or the presence of specific saccharides.

Incorporating the (3-Methylcyclohex-1-en-1-yl)boronic acid moiety into a polymer backbone or as a pendant group can impart these responsive properties to the resulting material. Such polymers could find applications in areas like drug delivery, where the release of a therapeutic agent could be triggered by the specific glucose concentrations found in diabetic patients. Additionally, boronic acid-functionalized polymers have been investigated for use in sensors, separation media, and self-healing materials. The dynamic nature of the boronic ester linkage allows for the creation of vitrimers, which are a class of polymers that exhibit properties of both thermoplastics and thermosets.

Material Type Key Feature Potential Application
Responsive HydrogelsSwelling/deswelling in response to glucose or pH.Glucose-responsive insulin (B600854) delivery systems.
Self-Healing PolymersReversible boronic ester crosslinks.Materials with extended lifetimes and improved durability.
Affinity ChromatographySpecific binding to diol-containing biomolecules.Purification of glycoproteins and other saccharide-containing compounds.
Chemical SensorsOptical or electrochemical signal change upon binding to analytes.Detection of sugars and other diols.

Supramolecular Assemblies and Dynamic Covalent Chemistry

The reversible nature of the interaction between boronic acids and diols makes them ideal candidates for use in supramolecular chemistry and dynamic covalent chemistry. These fields focus on the construction of large, well-defined molecular assemblies held together by non-covalent or reversible covalent bonds. The formation of boronic esters is a prime example of a dynamic covalent reaction, which allows for the self-assembly of complex structures from simple building blocks.

By utilizing multivalent building blocks containing multiple (3-Methylcyclohex-1-en-1-yl)boronic acid units and corresponding diol linkers, it is possible to construct a variety of supramolecular architectures, such as macrocycles, cages, and polymers. These assemblies can exhibit interesting host-guest properties, encapsulating smaller molecules within their cavities, and can be designed to respond to external stimuli. The dynamic nature of these systems allows for error-correction during the assembly process, leading to the thermodynamic product with high fidelity. This approach has been used to create sophisticated materials with applications in areas such as molecular recognition, catalysis, and nanotechnology.

Computational and Theoretical Studies on 3 Methylcyclohex 1 En 1 Yl Boronic Acid

Electronic Structure, Bonding Analysis, and Conformation

The electronic structure of (3-methylcyclohex-1-en-1-yl)boronic acid is characterized by the interplay between the π-system of the cyclohexene (B86901) ring and the vacant p-orbital of the boron atom. Density Functional Theory (DFT) calculations are commonly employed to elucidate these features. The boron atom in its ground state is sp² hybridized and trigonal planar, which allows for conjugation with the adjacent C=C double bond. This conjugation leads to a degree of delocalization of electron density, influencing the molecule's reactivity.

ParameterTypical Calculated ValueDescription
C=C Bond Length~1.34 ÅTypical double bond length in a cyclohexene ring.
C-B Bond Length~1.55 ÅSingle bond between an sp² carbon and an sp² boron.
B-O Bond Length~1.37 ÅBond length within the boronic acid moiety.
C-C-B Bond Angle~125°Reflects the sp² hybridization of the carbon and boron atoms.
O-B-O Bond Angle~118°Angle within the trigonal planar boronic acid group.
Dihedral Angle (C=C-C-C)VariesDefines the pucker of the cyclohexene ring.

Note: These values are representative and can vary based on the specific computational method and basis set used.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals the nature of the interactions within the molecule. The C-B bond is primarily a sigma bond, but with some π-character due to conjugation. The LUMO (Lowest Unoccupied Molecular Orbital) is typically centered on the boron p-orbital, making it the primary site for nucleophilic attack. The HOMO (Highest Occupied Molecular Orbital) is generally associated with the C=C π-system.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, have been instrumental in elucidating the mechanisms of reactions involving boronic acids, such as Suzuki-Miyaura cross-coupling and conjugate addition.

Suzuki-Miyaura Cross-Coupling: The catalytic cycle of the Suzuki-Miyaura reaction has been extensively studied computationally. wikipedia.orglibretexts.org For a substrate like (3-methylcyclohex-1-en-1-yl)boronic acid, the key steps would be:

Oxidative Addition: The palladium(0) catalyst adds to an organic halide.

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The presence of a base is essential to activate the boronic acid, typically by forming a more nucleophilic boronate species. DFT calculations can model the transition state of this step, providing insights into the energy barrier and the role of the base.

Reductive Elimination: The two organic groups on the palladium center couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Computational studies can compare the energy profiles of different catalytic cycles to determine the most likely pathway.

Conjugate Addition: The palladium-catalyzed 1,4-conjugate addition of alkenylboronic acids to α,β-unsaturated compounds is another important reaction. lodz.pllibretexts.orgmdpi.com DFT studies can model the entire catalytic cycle, including the formation of key intermediates and transition states. For the reaction of (3-methylcyclohex-1-en-1-yl)boronic acid, calculations would focus on the energetics of the insertion of the enone into the Pd-alkenyl bond and the subsequent protonolysis or reductive elimination step that yields the final product.

Radical Pathways: While less common for boronic acids in these specific reactions, computational studies can also investigate the feasibility of radical pathways, especially under photochemical conditions or in the presence of certain initiators.

Prediction and Rationalization of Stereochemical Outcomes

A significant application of computational chemistry in this area is the prediction and rationalization of stereoselectivity in asymmetric reactions. For reactions involving chiral catalysts or substrates, DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the transition states leading to different stereoisomers.

In the context of conjugate addition to a prochiral enone catalyzed by a chiral palladium complex, computational models can predict which diastereomeric transition state is lower in energy, thus predicting the major enantiomer formed. These models take into account the steric and electronic interactions between the substrate, the boronic acid, and the chiral ligand. The conformation of the (3-methylcyclohex-1-en-1-yl)boronic acid, particularly the orientation of the methyl group, would be a critical factor in these models.

Computational MethodApplication in Stereoselectivity PredictionKey Insights
DFTModeling transition states of competing stereochemical pathways.Provides energy differences between diastereomeric transition states, allowing for the prediction of enantiomeric excess.
QM/MMTreating the reactive center with quantum mechanics and the larger catalyst/solvent environment with molecular mechanics.Balances computational cost with accuracy for large systems, enabling the study of complex chiral environments.
Transition State Force Fields (TSFF)Developing force fields specifically parameterized for reaction transition states. lodz.plAllows for rapid screening of different ligands and substrates to predict stereochemical outcomes. lodz.pl

Investigation of Intermolecular Interactions and Non-Covalent Binding

The boronic acid functional group is a strong hydrogen bond donor and, in its anionic boronate form, a hydrogen bond acceptor. These non-covalent interactions are crucial in various contexts, from the solubility of the compound to its interaction with catalysts and biological macromolecules. biorxiv.orgbohrium.com

Computational methods can be used to investigate these interactions in detail:

Hydrogen Bonding: DFT calculations can determine the geometry and strength of hydrogen bonds between the boronic acid hydroxyl groups and solvent molecules or other species. In the solid state, (3-methylcyclohex-1-en-1-yl)boronic acid is likely to form dimeric structures through intermolecular hydrogen bonds between the boronic acid moieties.

π-Stacking: While the cyclohexene ring is not aromatic, weak π-stacking interactions with other π-systems are possible and can be quantified computationally.

Understanding these non-covalent interactions is also critical in drug design, where boronic acids are known to act as enzyme inhibitors by forming covalent or non-covalent bonds with active site residues. biorxiv.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

In-Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR)

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, intermediates, and mechanisms. For reactions involving (3-Methylcyclohex-1-en-1-yl)boronic acid, in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a particularly effective technique for monitoring reactions involving boronic acids. mdpi.comnih.gov The chemical shift in ¹¹B NMR is sensitive to the coordination number and hybridization of the boron atom. mdpi.com For (3-Methylcyclohex-1-en-1-yl)boronic acid, the trigonal planar sp²-hybridized boron atom would exhibit a characteristic chemical shift. wiley-vch.de During a reaction, such as a Suzuki-Miyaura coupling, the formation of a boronate intermediate (a tetrahedral, sp³-hybridized boron species) would result in a noticeable upfield shift in the ¹¹B NMR spectrum. researchgate.net Monitoring these changes over time allows for the determination of reaction rates and the detection of key intermediates. ¹H and ¹³C NMR can also be used to track the consumption of starting materials and the formation of products by observing changes in the signals of the methyl and cyclohexenyl protons and carbons.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the progress of reactions by tracking the vibrational frequencies of key functional groups. The O-H stretching vibrations of the boronic acid group (around 3300-3500 cm⁻¹) and the B-O stretching vibrations (around 1300-1400 cm⁻¹) are characteristic. As the reaction proceeds and the boronic acid is consumed, the intensity of these bands will decrease. The appearance of new bands corresponding to the product will signal the reaction's progression. For example, in an esterification reaction, the formation of a boronic ester would be indicated by the appearance of a new B-O-C stretching frequency.

Spectroscopic TechniqueKey Observable Change for (3-Methylcyclohex-1-en-1-yl)boronic acidInformation Gained
¹¹B NMR Upfield shift of the boron signal.Conversion from trigonal boronic acid to tetrahedral boronate intermediate.
¹H NMR Disappearance of reactant signals and appearance of product signals.Reaction kinetics, conversion rate.
IR Spectroscopy Decrease in O-H and B-O stretching bands of the boronic acid.Consumption of starting material.

X-ray Crystallographic Studies of (3-Methylcyclohex-1-en-1-yl)boronic Acid and Its Adducts

Typically, aryl and alkyl boronic acids exist as hydrogen-bonded dimers in the solid state. nih.gov It is highly probable that (3-Methylcyclohex-1-en-1-yl)boronic acid would adopt a similar dimeric structure, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. nih.gov These dimeric units can further assemble into extended layered structures through additional hydrogen bonding. wiley-vch.de

Crystallographic studies of adducts of (3-Methylcyclohex-1-en-1-yl)boronic acid, for instance with diols or amino acids, would reveal the geometry of the resulting boronic esters or other complexes. These studies are crucial for understanding the interactions of the boronic acid with other molecules, which is fundamental to its application in sensors and catalysis. The B-C and B-O bond lengths and the O-B-O bond angles are key parameters obtained from such studies. vt.edu

Structural FeatureExpected Observation for (3-Methylcyclohex-1-en-1-yl)boronic AcidReference Analogues
Solid-State Structure Hydrogen-bonded dimerPhenylboronic acid wiley-vch.de
Molecular Geometry Trigonal planar at the boron atomGeneral for boronic acids vt.edu
Key Bond Lengths (Å) B-C: ~1.57-1.59, B-O: ~1.35-1.38Aryl boronic acids vt.edu
Key Bond Angles (°) O-B-O: ~118-1224-Carboxyphenylboronic acid derivatives nih.gov

Advanced Mass Spectrometry for Identification of Reaction Intermediates

Mass spectrometry (MS) is a powerful technique for identifying reaction intermediates due to its high sensitivity and ability to determine molecular weights. researchgate.net However, the analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines. nih.gov

Advanced MS techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for the analysis of organoboron compounds. researchgate.netnih.gov To prevent dehydration and facilitate analysis, (3-Methylcyclohex-1-en-1-yl)boronic acid can be derivatized with diols, such as pinacol (B44631), to form more stable boronic esters. acs.org Alternatively, using specific MALDI matrices like 2,5-dihydroxybenzoic acid (DHB) can lead to the in-situ formation of a detectable DHB adduct, avoiding the need for pre-derivatization. nih.gov

By coupling MS with separation techniques like liquid chromatography (LC/MS), it is possible to isolate and identify transient intermediates in reactions involving (3-Methylcyclohex-1-en-1-yl)boronic acid. acs.org Tandem mass spectrometry (MS/MS) can further provide structural information on these intermediates through fragmentation analysis. acs.org

MS Ionization TechniqueApplication for (3-Methylcyclohex-1-en-1-yl)boronic AcidAdvantage
ESI-MS Analysis of reaction mixtures in solution.Soft ionization, suitable for labile intermediates. researchgate.net
MALDI-MS Analysis of boronic acid adducts.High sensitivity, can overcome dehydration issues with appropriate matrix. nih.gov
LC/MS/MS Separation and structural elucidation of intermediates.Provides both molecular weight and fragmentation data for identification. acs.org

Chiral Chromatography for Enantiomeric Excess Determination

(3-Methylcyclohex-1-en-1-yl)boronic acid is a chiral molecule due to the stereocenter at the 3-position of the cyclohexene (B86901) ring. In enantioselective synthesis, determining the enantiomeric excess (ee) of the product is crucial. Chiral chromatography is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the two enantiomers of (3-Methylcyclohex-1-en-1-yl)boronic acid or its derivatives. semanticscholar.org The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers, allowing for the calculation of the ee.

Gas Chromatography (GC) with a chiral column can also be employed, often after derivatization of the boronic acid to a more volatile ester. semanticscholar.org The selection of the appropriate chiral column and chromatographic conditions is critical for achieving baseline separation of the enantiomers.

Chromatographic MethodTypical Chiral Stationary PhaseDerivatization
Chiral HPLC/SFC Polysaccharide-based (e.g., Chiralpak)Often not required.
Chiral GC Cyclodextrin-based (e.g., Chiraldex)Usually required to form a volatile derivative (e.g., boronic ester).

Derivatives and Analogues of 3 Methylcyclohex 1 En 1 Yl Boronic Acid

Synthesis and Reactivity of Pinacol (B44631) Esters and Other Boronate Esters

Boronic acids are frequently converted into boronate esters to enhance their stability and ease of handling. acs.org Boronate esters are generally less susceptible to protodeboronation and decomposition than their corresponding boronic acids. nih.gov The most common and widely used are pinacol esters, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

Synthesis: The synthesis of boronate esters from (3-Methylcyclohex-1-en-1-yl)boronic acid can be achieved through several reliable methods:

Esterification: The most direct method is the condensation reaction between the boronic acid and a diol, such as pinacol or neopentyl glycol. scbt.commdpi.com This reaction is typically performed in a suitable solvent and often involves the removal of water to drive the equilibrium toward the ester product.

Miyaura Borylation: An alternative and widely used route is the palladium-catalyzed cross-coupling of a suitable alkenyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comnih.gov This method directly yields the boronate ester and is highly tolerant of various functional groups. frontierspecialtychemicals.com For instance, the pinacol ester of the parent 1-cyclohexen-1-ylboronic acid can be synthesized via the palladium-catalyzed reaction of 1-cyclohexenyl triflate with bis(pinacolato)diboron. organic-chemistry.org

Reactivity: Pinacol esters and other boronate esters are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org While boronic acids are often more reactive, boronate esters offer superior stability, making them ideal for multi-step syntheses or for reactions requiring slow release of the active boron species. nih.govresearchgate.net The reactivity of the boronate ester is influenced by the electronic nature of the diol and the reaction conditions.

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting for boronate esters. libretexts.org Activation with a base is required to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center. organic-chemistry.org The choice of base and solvent system can be critical; for example, some protocols for coupling alkyl pinacol boronic esters with heteroaryl chlorides find that a mixture of dioxane and water is beneficial, as water can mediate the speciation of the boronate ester. nih.gov

Table 1: Comparison of General Reactivity in Suzuki-Miyaura Coupling
Boron ReagentGeneral SynthesisStabilityRelative ReactivityCommon Applications
Boronic Acid (R-B(OH)₂)Hydrolysis of boronate esters; reaction of organometallics with borates. nih.govyoutube.comModerate; susceptible to dehydration (to boroxine) and protodeboronation. nih.govHigh; often reacts faster than corresponding esters. researchgate.netWidely used for a vast range of C-C bond formations. organic-chemistry.org
Pinacol Boronate Ester (R-B(pin))Esterification of boronic acid with pinacol; Miyaura borylation. mdpi.comfrontierspecialtychemicals.comHigh; generally stable to air, moisture, and chromatography. acs.orgModerate to High; requires base activation, can be slower than boronic acids. nih.govlibretexts.orgLate-stage functionalization, complex molecule synthesis, situations requiring robust reagents. nih.gov

Boronic Anhydrides (Boroxines) and Their Role in Reactivity

Boronic acids, including (3-Methylcyclohex-1-en-1-yl)boronic acid, can exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. cymitquimica.com This equilibrium involves the dehydration of three boronic acid molecules to form a six-membered B-O-B ring, releasing three molecules of water. researchgate.net

Formation and Equilibrium: The formation of a boroxine (B1236090) from its boronic acid monomer is a reversible process. nih.gov

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is influenced by several factors:

Temperature and Water Content: Heating a boronic acid, particularly with azeotropic removal of water or in an anhydrous solvent, shifts the equilibrium toward the boroxine. researchgate.net Conversely, the presence of water favors the hydrolysis of the boroxine back to the boronic acid. nih.gov

Electronic Effects: The stability of the boroxine is influenced by the electronic nature of the 'R' group. Electron-donating groups on the organic substituent tend to support the formation and stability of the boroxine. nih.gov The methyl group on the cyclohexenyl ring of the title compound is electron-donating, suggesting that boroxine formation is a relevant consideration for this specific compound.

Role in Reactivity: The precise role of boroxines in cross-coupling reactions has been a subject of considerable discussion. sigmaaldrich.com While they can act as coupling partners, it is not definitively clear whether they are generally more or less reactive than the corresponding monomeric boronic acids in the transmetalation step with palladium(II) complexes. sigmaaldrich.combldpharm.com Some studies suggest that boroxine formation can reduce the rate of transmetalation, while others have utilized boroxines as effective reagents in coupling reactions. researchgate.netsigmaaldrich.com The active transmetalating species might be the boronic acid monomer, which is in equilibrium with the boroxine, or the boroxine itself may participate directly under certain conditions. The presence of water in many Suzuki-Miyaura reaction protocols may serve, in part, to ensure that a sufficient concentration of the reactive monomeric boronic acid is available from the boroxine reservoir. bldpharm.com

Systematic Exploration of Methyl Substitution Patterns on the Cyclohexenyl Ring

The placement of the methyl group on the cyclohexenyl ring of the boronic acid has a significant impact on the molecule's steric and electronic properties, which in turn influences its reactivity in synthesis. While (3-Methylcyclohex-1-en-1-yl)boronic acid is the primary subject, its isomers, such as the 2-methyl and 4-methyl analogues, are also synthetically accessible and provide a basis for comparison. scbt.comresearchgate.netnih.gov

(2-Methylcyclohex-1-en-1-yl)boronic acid: In this isomer, the methyl group is directly attached to the double bond at the C2 position. This placement exerts a direct electronic effect on the double bond and a significant steric effect by flanking the carbon-boron bond. This steric hindrance can potentially slow down the approach of the palladium catalyst during the transmetalation step of a Suzuki-Miyaura coupling.

(3-Methylcyclohex-1-en-1-yl)boronic acid: With the methyl group at the C3 position, it is one carbon removed from the double bond. Its steric influence on the reactive center is diminished compared to the 2-methyl isomer. Its primary influence is electronic, acting as a weak electron-donating group through hyperconjugation, which can subtly affect the nucleophilicity of the alkenyl-boron bond.

(4-Methylcyclohex-1-en-1-yl)boronic acid: When the methyl group is at the C4 position, its steric hindrance around the C-B bond is minimal. frontierspecialtychemicals.comresearchgate.net The electronic influence (+I effect) is transmitted through the sigma framework and is generally weaker than the effects in the 2- and 3-isomers. nih.gov

The reactivity of these isomers in reactions like Suzuki-Miyaura coupling is expected to vary. Steric hindrance is a major factor in palladium-catalyzed reactions; therefore, the 2-methyl isomer would be expected to react more slowly than the 3- and 4-methyl isomers due to the congestion around the reaction site. libretexts.org

Table 2: Predicted Influence of Methyl Group Position on Cyclohexenylboronic Acid Properties
IsomerSteric Hindrance at C-B BondElectronic Effect on Double BondPredicted Relative Reactivity in Coupling
2-MethylHighDirect (Donating)Lowest
3-MethylModerateIndirect (Hyperconjugation)Intermediate
4-MethylLowWeak (Inductive)Highest

Incorporation into Polycyclic and Heterocyclic Systems

A primary application of (3-Methylcyclohex-1-en-1-yl)boronic acid and its derivatives is as a building block for constructing more complex molecular architectures, including those containing polycyclic and heterocyclic motifs. researchgate.net The Suzuki-Miyaura reaction is the preeminent tool for this purpose, enabling the formation of carbon-carbon bonds between the cyclohexenyl moiety and various aromatic systems. nih.govgoogle.com

Synthesis of Polycyclic Systems: (3-Methylcyclohex-1-en-1-yl)boronic acid can be coupled with polycyclic aromatic halides or triflates to generate complex, non-planar structures. For example, coupling with a bromonaphthalene or a bromophenanthrene derivative would yield a methylcyclohexenyl-substituted polycyclic aromatic hydrocarbon. These reactions are fundamental in materials science for creating novel organic semiconductors and in synthetic chemistry for accessing complex natural product cores.

Synthesis of Heterocyclic Systems: The incorporation of the methylcyclohexenyl group into heterocyclic scaffolds is of significant interest in medicinal chemistry, where such modifications can tune the pharmacological properties of a molecule. mdpi.com The boronic acid can be coupled with a wide range of halo-substituted heterocycles, including pyridines, quinolines, pyrimidines, and thiazoles. nih.govresearchgate.netresearchgate.net

For instance, the regioselective Suzuki-Miyaura coupling of a dihalopyridine with one equivalent of (3-Methylcyclohex-1-en-1-yl)boronic acid could allow for the selective introduction of the cyclohexenyl group at the more reactive halogenated position, leaving the second halogen available for subsequent functionalization. google.com This stepwise approach is a powerful strategy for the rapid diversification of heterocyclic libraries. The development of robust catalytic systems has enabled the coupling of alkyl and alkenylboron reagents even with challenging substrates like 2-chloropyridines, overcoming issues related to catalyst inhibition by the basic nitrogen atom. nih.gov The reaction can be accelerated in microdroplets, allowing for the rapid synthesis of various heterocyclic structures, including iminoboronates and thiazolidines, without the need for a catalyst. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3-Methylcyclohex-1-en-1-yl)boronic acid derivatives while avoiding purification challenges?

  • Boronic acids are often synthesized via intermediates like pinacol esters to circumvent purification issues due to their instability. For aliphatic boronic acids, methods such as protodeboronation of alkyl boronic esters or Suzuki-Miyaura coupling precursors are employed. Protecting groups (e.g., pinacol) enhance stability during synthesis, and deprotection is performed under mild acidic conditions .

Q. How can MALDI-MS be optimized for analyzing boronic acid-containing peptides without interference from dehydration or trimerization?

  • Derivatization with diols (e.g., pinacol) prevents boroxine formation. A novel on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables efficient detection of linear and branched peptide boronic acids. This method eliminates laborious sample preparation and simplifies sequencing .

Q. What are the primary thermodynamic factors influencing boronic acid-diol binding, and how are binding constants determined?

  • Binding affinity depends on pH, diol stereochemistry, and boronic acid substituents. Stopped-flow fluorescence or SPR spectroscopy quantifies binding kinetics (kon/koff), with kon values correlating to thermodynamic stability. For example, fructose binds faster than glucose due to favorable 1,2-diol geometry .

Advanced Research Questions

Q. How can boronic acids be rationally designed as covalent proteasome inhibitors, and what structural features enhance potency?

  • Substrate mimicry (e.g., dipeptidyl boronic acids like Bortezomib) exploits reversible covalent binding to catalytic threonine residues. Incorporating hydrophobic moieties improves target engagement, while stereoelectronic tuning of the boronic acid enhances electrophilicity. Co-crystallization studies guide optimization of binding pocket interactions .

Q. What methodologies address non-specific interactions in glycoprotein capture using boronic acid-functionalized surfaces?

  • Secondary interactions (e.g., electrostatic/hydrophobic) can be minimized by adjusting buffer pH and ionic strength. SPR studies show that AECPBA surfaces selectively bind glycoproteins via terminal sialic acid residues. Competitive elution with sorbitol or high-pH borate buffers enhances specificity .

Q. How do structural modifications of boronic acids influence their thermal stability for flame-retardant applications?

  • Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., pyrene-1-boronic acid) exhibit exceptional thermal stability (>600°C). Increased conjugation and steric hindrance reduce decomposition rates, while multiple boronic acid moieties enhance char formation .

Q. What chemoselective strategies enable oxidation of boronic acids in mixed organoboron systems?

  • Phase-transfer catalysis selectively oxidizes boronic acids over boronic esters (e.g., BPin) by leveraging preferential boronate formation in aqueous media. Kinetic control under biphasic conditions (NaOH/H2O2) ensures rapid trihydroxyboronate intermediate generation, enabling chemoselective transformations .

Methodological Considerations Table

Research Focus Key Technique Critical Parameters Reference
Peptide SequencingMALDI-MS with DHB matrixOn-plate esterification, DHB concentration
Glycoprotein InteractionSurface Plasmon Resonance (SPR)Buffer pH (8.5–9.0), competitive elution agents
Drug DesignX-ray crystallographyCo-crystallization with target proteasome
Thermal StabilityThermogravimetric Analysis (TGA)Heating rate (10°C/min), inert atmosphere

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